Cas no 770-19-4 (3-Fluorophenylurea)

3-Fluorophenylurea is a fluorinated aromatic urea derivative characterized by the presence of a fluorine atom at the meta position of the phenyl ring. This structural modification enhances its reactivity and selectivity in organic synthesis, particularly in the formation of urea-based scaffolds. The fluorine substituent contributes to increased electronegativity and potential hydrogen-bonding interactions, making it a valuable intermediate in pharmaceutical and agrochemical research. Its stability under various reaction conditions allows for versatile applications in cross-coupling and condensation reactions. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic workflows.
3-Fluorophenylurea structure
3-Fluorophenylurea structure
Product Name:3-Fluorophenylurea
CAS No:770-19-4
MF:C7H7FN2O
MW:154.141684770584
MDL:MFCD03094128
CID:579269
PubChem ID:13039
Update Time:2025-10-25

3-Fluorophenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(3-fluorophenyl)-
    • (3-fluorophenyl)urea
    • 3-FLUOROPHENYLUREA
    • m-Fluorophenylurea
    • Urea, (m-fluorophenyl)- (7CI,8CI)
    • Urea,(3-fluorophenyl)- (9CI)
    • (m-Fluorophenyl)urea
    • PS-8874
    • AKOS000143297
    • Urea, (m-fluorophenyl)-
    • N'-(3-fluorophenyl)urea
    • DTXSID40227815
    • 3-fluorophenylurea, AldrichCPR
    • OLVWURSZQFCLCZ-UHFFFAOYSA-N
    • 1-(3-Fluorophenyl)urea
    • N-3-fluorophenyl urea
    • 770-19-4
    • MFCD03094128
    • SCHEMBL167713
    • 3-Fluorophenylurea
    • MDL: MFCD03094128
    • Inchi: 1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
    • InChI Key: OLVWURSZQFCLCZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)NC(N)=O

Computed Properties

  • Exact Mass: 154.05431
  • Monoisotopic Mass: 154.054241
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Density: 1.353
  • Boiling Point: 230.4°Cat760mmHg
  • Flash Point: 93.1°C
  • PSA: 55.12

3-Fluorophenylurea Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: Xi T

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3-Fluorophenylurea Suppliers

Amadis Chemical Company Limited
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(CAS:770-19-4)3-Fluorophenylurea
Order Number:A1176375
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:34
Price ($):314.0
Email:sales@amadischem.com

Additional information on 3-Fluorophenylurea

Comprehensive Guide to 3-Fluorophenylurea (CAS No. 770-19-4): Properties, Applications, and Industry Insights

3-Fluorophenylurea (CAS No. 770-19-4) is a fluorinated aromatic urea derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by the presence of a fluorine atom at the meta-position of the phenyl ring, exhibits unique physicochemical properties that make it valuable in synthetic chemistry and material science. With the growing demand for fluorinated compounds in drug discovery, 3-Fluorophenylurea serves as a versatile intermediate for designing bioactive molecules.

The molecular structure of 3-Fluorophenylurea (C7H7FN2O) features a urea moiety (–NH–CO–NH2) attached to a fluorophenyl group. This configuration enhances its hydrogen-bonding capacity, a critical factor in molecular recognition processes. Researchers have explored its potential in crystal engineering and supramolecular chemistry, where its ability to form stable hydrogen-bonded networks is leveraged for designing functional materials. Recent studies highlight its role in modulating enzyme inhibition, particularly in kinase-targeted therapies.

In the pharmaceutical sector, 3-Fluorophenylurea derivatives are investigated for their bioavailability and metabolic stability. Fluorination often improves membrane permeability, a key consideration in CNS drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for anticancer agents, with derivatives showing promising activity against tyrosine kinase receptors. This aligns with the industry's focus on precision medicine and targeted therapies.

Agrochemical applications of 3-Fluorophenylurea (CAS 770-19-4) include its use as a precursor for herbicide formulations. The fluorine atom's electronegativity enhances the compound's interaction with biological targets, improving pesticidal efficacy. As sustainability becomes a priority, researchers are optimizing synthetic routes to reduce environmental impact—addressing common search queries like "green synthesis of fluorinated ureas" and "eco-friendly agrochemicals."

Analytical characterization of 3-Fluorophenylurea typically involves HPLC, NMR spectroscopy, and mass spectrometry. Its melting point (reported as 142–144°C) and solubility profile (moderate in polar solvents like DMSO) are frequently cited in technical datasheets. These properties are crucial for formulators seeking compatibility with drug delivery systems or crop protection products.

Regulatory compliance for 3-Fluorophenylurea varies by region, with emphasis on REACH and FDA guidelines for pharmaceutical intermediates. Manufacturers must address concerns about process impurities and storage stability—topics frequently searched in quality control forums. Recent advancements in continuous flow chemistry have enabled safer production scales, reflecting industry trends toward Industry 4.0 integration.

Market projections indicate rising demand for fluorinated building blocks like 3-Fluorophenylurea, driven by innovations in PET imaging tracers and bioconjugation techniques. Patent analyses reveal increasing filings for urea-based therapeutics, particularly in oncology and neurology. This compound's adaptability to click chemistry modifications further expands its utility in biopharmaceutical conjugation.

For researchers exploring structure-activity relationships (SAR), 3-Fluorophenylurea offers a model system to study fluorine effects on pharmacodynamics. Computational chemistry studies using molecular docking simulations have predicted its binding affinities with various protein targets, a methodology gaining traction in AI-driven drug discovery platforms.

Environmental fate studies of 3-Fluorophenylurea address emerging concerns about fluorochemical persistence. While not classified as a POP (Persistent Organic Pollutant), its degradation pathways under advanced oxidation processes are actively researched—responding to search trends like "biodegradable fluorochemicals."

In material science, thin films incorporating 3-Fluorophenylurea demonstrate tunable dielectric properties, relevant to flexible electronics development. Its thermal stability makes it suitable for high-performance polymers, aligning with renewable energy applications such as solar cell components.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:770-19-4)3-Fluorophenylurea
A1176375
Purity:99%
Quantity:5g
Price ($):314.0
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